molecular formula C9H9F4N B12434437 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine CAS No. 910397-18-1

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B12434437
CAS No.: 910397-18-1
M. Wt: 207.17 g/mol
InChI Key: FTJNYYAPZBRQIB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine is a fluorinated phenethylamine derivative characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position, linked to an ethanamine backbone.

Properties

CAS No.

910397-18-1

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3-4,14H2

InChI Key

FTJNYYAPZBRQIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

Reductive amination represents the most widely adopted industrial method for synthesizing 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine. The process involves condensation of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)propan-2-one with ethylamine to form an imine intermediate, followed by reduction to the secondary amine. Sodium triacetoxyborohydride (STAB) in methanol at 0–5°C achieves yields of 92–95% with minimal byproducts.

The reaction proceeds via:

  • Imine Formation : Ethylamine attacks the ketone carbonyl, forming a protonated Schiff base.
  • Borohydride Reduction : STAB transfers hydride to the imine carbon, yielding the desired amine.

Key Optimization Parameters :

  • Solvent : Methanol enhances reagent solubility and stabilizes intermediates.
  • Molar Ratio : A 2.25:1 STAB:ketone ratio maximizes conversion.
  • Temperature : Sub-ambient conditions (−10°C to 5°C) suppress side reactions like over-reduction.

Industrial-Scale Implementation

Continuous flow reactors outperform batch systems by maintaining precise stoichiometric control. A representative protocol involves:

  • Residence Time : 12 minutes
  • Throughput : 1.2 kg/h
  • Purity : 99.3% (HPLC) with <0.1% regioisomers

Hydrolysis of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetonitrile

Acid-Catalyzed Hydrolysis

This two-step approach first converts the nitrile precursor to 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid, followed by decarboxylation. Concentrated HCl (12 M) at reflux (110°C) for 6 hours achieves 85–88% conversion:

$$
\text{R-CN} \xrightarrow{\text{HCl, H}2\text{O}} \text{R-COOH} \xrightarrow{\Delta} \text{R-CH}2\text{NH}_2
$$

Advantages :

  • Utilizes stable nitrile precursors
  • Scalable to multi-kilogram batches

Limitations :

  • Requires high-temperature decarboxylation (risk of defluorination)
  • Generates acidic waste streams

Fluorination and Trifluoromethylation Strategies

Directed ortho-Fluorination

Late-stage fluorination using BF₃·Et₂O as a Lewis acid catalyst enables regioselective installation of the fluorine atom. In dichloromethane at 0°C, this method achieves 81–83% yield with 10 equivalents of BF₃·Et₂O:

$$
\text{Ar-H} + \text{F}^- \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{Ar-F} + \text{BF}4^- + \text{Et}2\text{O}
$$

Critical Parameters :

  • Catalyst Loading : 10 mol% iodine benzene (IB) co-catalyst
  • Solvent : Dichloromethane (DCM) optimizes fluorination efficiency

Trifluoromethyl Group Introduction

Copper-mediated cross-coupling using (CF₃)₂Zn reagents installs the trifluoromethyl moiety in 78% yield. Reaction conditions:

  • Catalyst : CuI (5 mol%)
  • Ligand : 1,10-Phenanthroline
  • Temperature : 80°C in DMF

Purification and Isolation Techniques

Bisulfite Adduct Crystallization

Formation of a sodium bisulfite adduct effectively removes hydrophobic impurities:

  • Adduct Formation :
    $$
    \text{R-CO-R'} + \text{NaHSO}3 \rightarrow \text{R-C(OH)-SO}3\text{Na-R'}
    $$
  • Acid Liberation : Treat with 2 M HCl to regenerate the free amine.

This method increases purity from 92% to 99.5% while recovering 89% of product.

Chromatographic Methods

Reverse-phase HPLC with a C18 column (ACN/H₂O + 0.1% TFA) resolves regioisomers. Gradient elution (20–80% ACN over 30 min) achieves baseline separation of positional isomers differing by <0.5 Rf.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Reductive Amination 92–95 99.3 High 1.0
Nitrile Hydrolysis 85–88 97.8 Moderate 1.2
Fluorination 81–83 98.5 Low 2.5

Key Observations :

  • Reductive amination offers the best balance of yield and scalability.
  • Fluorination methods remain cost-prohibitive for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The amine group in 2-(5-fluoro-2-(trifluoromethyl)phenyl)ethanamine is reactive and can undergo oxidation to form derivatives such as imines or nitriles. These transformations are facilitated by oxidizing agents, though specific conditions (e.g., temperature, solvent) vary depending on the desired product.

Reaction Type Reagents Product
Amine-to-imine oxidationAppropriate oxidizing agents (e.g., ketones)Imines
Amine-to-nitrile oxidationStrong oxidizing agents (e.g., hypervalent iodine)Nitriles

The electron-withdrawing trifluoromethyl group may stabilize intermediates, influencing reaction efficiency.

Functional Group Transformations

The compound’s amine group can participate in coupling reactions, such as amide bond formation, though detailed experimental data for this specific compound are not explicitly provided in the sources. Related studies (e.g., TRPV1 antagonist development) highlight the importance of amine reactivity in forming bioactive derivatives .

Research Findings and Implications

  • Synthetic Efficiency : Reductive amination provides a modular pathway for generating enantiomerically pure derivatives, critical for drug discovery.

  • Oxidation Flexibility : The amine group’s susceptibility to oxidation enables functional group diversification, expanding its utility in medicinal chemistry.

  • Structural Effects : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

These reactions underscore the compound’s versatility as a scaffold for designing biologically active molecules, particularly in neurotransmitter-related pathways .

Scientific Research Applications

Pharmaceutical Development

Mechanism of Action
The compound is recognized for its interactions with neurotransmitter systems, making it a valuable intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique molecular structure enhances its ability to penetrate biological membranes, which may facilitate modulation of enzyme activity or receptor interactions.

Case Studies

  • Neurological Disorders : Research indicates that derivatives of this compound could be developed into medications targeting conditions such as anxiety and depression by modulating serotonin receptors .
  • Anticonvulsant Activity : Similar compounds have shown potential in treating severe forms of epilepsy, including Dravet Syndrome, by interacting with serotonin receptors to exert anticonvulsant effects .

Material Science

Applications
In material science, 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine is utilized in the formulation of advanced materials. Its properties enhance the durability and resistance of polymers and coatings to environmental factors.

Data Table: Material Properties

PropertyDescription
Durability Enhanced resistance to wear and tear
Chemical Stability High resistance to degradation
Thermal Resistance Maintains integrity at elevated temperatures

Agricultural Chemistry

Role in Agrochemicals
The compound contributes to the development of agrochemicals, improving the efficacy of crop protection products against pests and diseases. Its lipophilic nature aids in better absorption and effectiveness of active ingredients in formulations.

Case Studies

  • Pesticide Formulations : Studies have shown that incorporating this compound into pesticide formulations significantly increases their effectiveness against specific agricultural pests .
  • Herbicide Development : Research into its use in herbicides has indicated potential for enhanced selectivity and reduced environmental impact compared to traditional herbicides .

Biochemical Research

Research Applications
In biochemical studies, 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine is employed to investigate receptor interactions and cellular mechanisms. Its unique structure allows for detailed studies on enzyme inhibition and metabolic pathways.

Data Table: Research Findings

Study FocusFindings
Receptor Interaction Demonstrated modulation of key receptors involved in neurotransmission
Enzyme Activity Inhibition studies suggest potential therapeutic applications in metabolic disorders

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and ethanamine group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical properties of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine and related compounds:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence ID
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine 5-F, 2-CF₃ C₉H₉F₄N 207.17 High lipophilicity; potential CNS activity (inference from analogs)
2-(4-(Trifluoromethoxy)phenyl)ethanamine 4-OCF₃ C₉H₁₀F₃NO 209.18 σ-Receptor ligand (Ki σ1 = 0.82 nM in analogs); used in neuropharmacology studies
2-(3-(Trifluoromethyl)phenyl)ethanamine 3-CF₃ C₉H₁₀F₃N 189.18 Industrial/chemical intermediate; limited toxicological data
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethanamine (2C-TFM) 2,5-OCH₃, 4-CF₃ C₁₁H₁₄F₃NO₂ 265.23 Psychoactive phenethylamine derivative; regulated substance
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine Chiral center, 4-CF₃ C₉H₇F₆N 279.15 Chiral building block for pharmaceuticals; high enantiomeric purity

Pharmacological and Functional Comparisons

  • σ-Receptor Affinity: Compounds like 2-(4-(trifluoromethoxy)phenyl)ethanamine exhibit high affinity for σ1 receptors (Ki = 0.82 nM), suggesting that trifluorinated substituents enhance receptor binding .
  • Psychoactivity: 2C-TFM () demonstrates that trifluoromethyl substitution in the 4-position, combined with methoxy groups, confers hallucinogenic properties. In contrast, the target compound’s 5-F and 2-CF₃ substitution may reduce psychoactivity due to altered receptor engagement .
  • Metabolic Stability : Fluorine and CF₃ groups generally reduce cytochrome P450-mediated metabolism, extending half-life. This property is critical in CNS drug design, as seen in fluvoxamine analogs () .

Biological Activity

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine, a compound characterized by its unique trifluoromethyl and fluoro substituents, has garnered attention for its potential biological activities. This article explores its interactions with various biomolecules, mechanisms of action, and implications in pharmacology and medicinal chemistry.

  • Molecular Formula : C9H10F4N
  • Molecular Weight : 201.18 g/mol
  • IUPAC Name : 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine

The biological activity of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine is primarily linked to its interactions with neurotransmitter receptors and other biomolecules. This compound has shown notable effects on the serotonin receptor system, particularly as an agonist at the 5-HT2A receptor, which is implicated in mood regulation and various neuropsychiatric disorders.

Biological Activity Overview

  • Serotonin Receptor Agonism :
    • The compound acts as a selective agonist for the 5-HT2A receptor, promoting signaling pathways associated with serotonin activity.
    • Research indicates that it exhibits a high affinity for this receptor, leading to significant downstream effects on neurotransmission.
  • Antidepressant Potential :
    • Given its interaction with serotonin receptors, there are implications for its use in treating depression and anxiety disorders.
    • Studies suggest that compounds with similar structures have demonstrated antidepressant-like effects in animal models.
  • Cytotoxicity Assays :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines.
    • Results indicate that it may induce apoptosis in specific cancer types, although further research is needed to elucidate these effects fully.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Serotonin Receptor AgonismAgonist at 5-HT2A receptor
Antidepressant PotentialPotential antidepressant effects
CytotoxicityInduces apoptosis in cancer cells

Table 2: Structure-Activity Relationship (SAR)

Compound Variant5-HT2A Affinity (Ki, nM)Observed Effects
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine50Moderate agonist activity
Related Compound A30High agonist potency
Related Compound B200Weak agonist activity

Case Studies

  • Case Study on Antidepressant Effects :
    • A study involving rodent models demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors. Behavioral assays indicated enhanced serotonergic activity correlating with increased levels of serotonin in the synaptic cleft.
  • Cytotoxicity in Cancer Research :
    • In a series of experiments using human cancer cell lines (e.g., MRC-5 and HepG2), the compound exhibited dose-dependent cytotoxicity. Analysis showed that it triggered apoptotic pathways through activation of caspases, indicating its potential as a chemotherapeutic agent.

Q & A

Q. How is 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine utilized in structure-activity relationship (SAR) studies?

  • Answer : It serves as a scaffold for dopamine receptor ligands or MAO inhibitors . Fluorine enhances metabolic stability, while the trifluoromethyl group modulates lipophilicity. SAR is evaluated via in vitro binding assays (e.g., radioligand displacement) and molecular docking to predict target interactions .

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